2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopentylacetamide
Overview
Description
2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopentylacetamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a pyridazinone moiety, and an isopentylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopentylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of furan with a halogenated pyridazinone.
Attachment of the Isopentylacetamide Group: This step involves the acylation of the pyridazinone-furan intermediate with isopentylamine under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopentylacetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide.
Reduction: The pyridazinone moiety can be reduced to pyridazine using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acylamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of pyridazine derivatives.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopentylacetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopentylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyridazinone moieties are crucial for binding to these targets, leading to inhibition or modulation of their activity. The isopentylacetamide group enhances the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
- **2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(1H-1,2,4-triazol-3-yl)acetamide .
- **2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methoxybenzyl)acetamide.
Uniqueness
2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopentylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its isopentylacetamide group differentiates it from other similar compounds, potentially offering enhanced pharmacokinetic properties.
Properties
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(3-methylbutyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-11(2)7-8-16-14(19)10-18-15(20)6-5-12(17-18)13-4-3-9-21-13/h3-6,9,11H,7-8,10H2,1-2H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWNLLLGKYTYAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CN1C(=O)C=CC(=N1)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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